molecular formula C22H20N4O2S2 B11474047 N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide

N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11474047
M. Wt: 436.6 g/mol
InChI Key: DQJAUDOYYBIPOW-UHFFFAOYSA-N
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Description

N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core linked to a thiazole ring, which is further connected to an acetamide group. The presence of these functional groups suggests that the compound may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The thiazole ring and the acetamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone core may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring or the acetamide group, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable compound for biological studies.

    Medicine: The compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and the acetamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the acetamide group and may exhibit similar biological activities.

    Quinazolinone derivatives: Compounds with a quinazolinone core are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Thiazole derivatives: Thiazole-containing compounds are widely studied for their potential therapeutic applications.

Uniqueness

N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of its functional groups, which may result in a synergistic effect on its biological activity. The presence of both the quinazolinone core and the thiazole ring, along with the acetamide group, provides a versatile scaffold for the development of new compounds with enhanced properties.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4-[[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O2S2/c1-15(27)23-21-24-17(13-29-21)14-30-22-25-19-10-6-5-9-18(19)20(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,27)

InChI Key

DQJAUDOYYBIPOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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